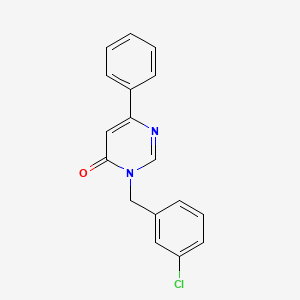

3-(3-氯苄基)-6-苯基嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

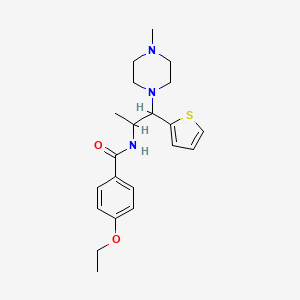

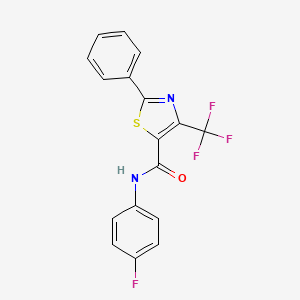

The compound "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often explored for their potential as chemotherapeutic agents due to their ability to interact with various biological targets. The presence of a chlorobenzyl group may suggest potential interactions with cellular components, possibly through non-covalent interactions or through the formation of hydrogen bonds, as seen in similar compounds .

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves the reaction of various substituted amines with corresponding carbonyl compounds. For instance, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involved the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines . Similarly, the synthesis of a novel quinolinone derivative was achieved through Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods could potentially be adapted for the synthesis of "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for related compounds . These studies often reveal the presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for the stability of the molecule and its biological activity. The geometry of the molecule, including bond lengths and angles, can be optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with biological targets. For example, molecular docking studies of similar compounds have suggested inhibitory activity against specific proteins, indicating potential as anti-diabetic compounds . The reactivity of such molecules can be further understood by analyzing their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as by studying their natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one", can be characterized using spectroscopic techniques like FT-IR and FT-Raman . These techniques provide information on the vibrational frequencies of the molecule, which are related to its structural features. The optical properties, such as the electronic absorption spectrum, can be predicted using DFT calculations and compared with experimental data to gain insights into the electronic structure of the molecule . Additionally, the solubility and stability of the compound in various solvents can be important for its application as a chemotherapeutic agent, as seen in the optical resolution of a related compound .

科学研究应用

结构分析与合成

对嘧啶衍生物的研究,包括对它们的合成和晶体结构的研究,为理解这些化合物的物理和化学性质提供了基础知识。研究探索了新型硫代嘧啶衍生物的合成,通过 X 射线衍射等技术检查它们的分子结构。这些衍生物表现出受嘧啶环上的取代基影响的不同的氢键相互作用和构象特征,为嘧啶化合物的结构多功能性提供了见解 (Stolarczyk 等人,2018)。

细胞毒性活性

一些研究集中在嘧啶衍生物对不同癌细胞系的细胞毒性活性上,表明这些化合物在药物化学中的潜力。例如,对衍生物进行了评估,了解它们对人脐静脉内皮细胞 (HUVEC) 和各种癌细胞系的影响,揭示了细胞毒性方面的差异,这对于制定抗癌策略具有重要意义 (Stolarczyk 等人,2018)。

光学和电子性质

嘧啶衍生物还因其电子和光学性质而受到研究,包括非线性光学 (NLO) 特性。这些研究为嘧啶化合物在光电子学和光子学中的应用提供了基础,由于其有前景的 NLO 活性,突出了它们在高科技应用中的潜力 (Hussain 等人,2020)。

抗菌和抗肿瘤活性

对嘧啶衍生物的研究已扩展到它们的生物活性,包括抗菌和抗肿瘤作用。这条研究途径对于发现新的治疗剂至关重要。吡唑并[3,4-d]嘧啶衍生物的合成及其抗菌活性的评估强调了嘧啶基化合物在开发新抗生素中的潜力 (Rostamizadeh 等人,2013)。

荧光性质和传感应用

此外,嘧啶化合物因其荧光性质而被合成,一些衍生物表现出对锌离子的有效传感。这表明在化学传感和基于荧光的检测方法中的应用,扩大了嘧啶衍生物在分析化学中的用途 (Wu 等人,2008)。

作用机制

未来方向

属性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(9-15)11-20-12-19-16(10-17(20)21)14-6-2-1-3-7-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQWRSSBTVTVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/no-structure.png)